(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
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Description
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a useful research compound. Its molecular formula is C49H60F2N4O14 and its molecular weight is 967.0 g/mol. The purity is usually 95%.
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Biological Activity
(2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as tartaric acid , is a naturally occurring organic compound with significant biological activities. This compound is predominantly found in grapes and plays a crucial role in various biological processes. Its unique stereochemistry contributes to its diverse applications in pharmaceuticals and organic synthesis.
Chemical Structure
Tartaric acid has the molecular formula C4H6O6 and features two hydroxyl groups at the 2nd and 3rd carbon atoms of a four-carbon dicarboxylic acid chain. The compound can exist in multiple stereoisomeric forms, with the (2R,3R) configuration being one of the enantiomers.
1. Metabolic Role
Tartaric acid is metabolized primarily in the gastrointestinal tract, where it interacts with gut microbiota. Approximately 15-20% of consumed tartaric acid is excreted unchanged in urine, while the rest undergoes metabolic conversion to various products, including carbon dioxide .
2. Pharmacological Effects
- Muscle Toxin : At high doses, tartaric acid acts as a muscle toxin by inhibiting malic acid production, potentially leading to paralysis and death .
- Regulation of Metabolism : Tartaric acid influences metabolic pathways by modulating the activity of nuclear receptors involved in fatty acid oxidation and glucose homeostasis . It has been shown to affect adipocyte differentiation and suppress pro-inflammatory responses mediated by NF-kappa-B .
3. Antifungal Activity
Research has indicated that manganese(II) complexes of tartaric acid exhibit antifungal properties against Candida albicans. These complexes showed fungitoxic activity when tested in vitro, highlighting the potential of tartaric acid derivatives in antifungal therapies .
Case Study 1: Synthesis of Manganese(II) Complexes
A study synthesized new manganese(II) complexes using tartaric acid as a ligand. The research demonstrated that these complexes could catalytically disproportionate hydrogen peroxide and exhibited varying degrees of antifungal activity depending on their structure .
Case Study 2: Gastrointestinal Metabolism
A study explored the metabolism of tartaric acid in rats, revealing that oral administration led to rapid absorption and subsequent conversion to carbon dioxide. This metabolic pathway underscores the compound's role as a human xenobiotic metabolite and its implications for dietary intake .
Data Tables
Property | Value |
---|---|
Chemical Formula | C4H6O6 |
Average Molecular Mass | 150.087 g/mol |
CAS Registry Number | 87-69-4 |
Biological Role | Human xenobiotic metabolite |
Antifungal Activity | Effective against Candida albicans |
Properties
Molecular Formula |
C49H60F2N4O14 |
---|---|
Molecular Weight |
967.0 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t26?,27-,36+,37-,38-,42-,43-,44-,45+;1-,2-/m11/s1 |
InChI Key |
TXONSEMUKVZUON-JRVYUSEHSA-N |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@@]6(CC7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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